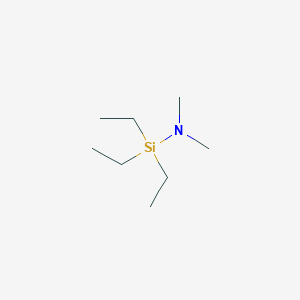
6-methyl-1H-benzimidazole-2-carboxylic acid
Descripción general
Descripción
Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It is a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .
Synthesis Analysis
Benzimidazoles can be synthesized through a one-pot process that involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis
The molecular weight of 1H-benzimidazole-6-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis
The synthesis of benzimidazoles involves a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-benzimidazole-6-carboxylic acid include a melting point of 176-180 °C . It is a solid substance that should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including 6-methyl-1H-benzimidazole-2-carboxylic acid, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Antitubercular Agents
Research has shown that certain benzimidazole derivatives can be synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This application is particularly relevant in the search for new treatments for tuberculosis, which remains a major global health challenge .
Anti-inflammatory and Analgesic Properties
The benzimidazole core is known to possess anti-inflammatory and analgesic properties. This makes derivatives like 6-methyl-1H-benzimidazole-2-carboxylic acid potential candidates for the development of new anti-inflammatory and pain-relief medications .
Anticancer Activity
Benzimidazole derivatives are being investigated for their potential use in cancer therapy. Their structure, which is similar to nucleotides found in the human body, allows them to interact with DNA and inhibit the growth of cancer cells .
Antiviral Applications
The structural versatility of benzimidazole compounds enables them to be used in the synthesis of antiviral agents. These compounds can be designed to interfere with viral replication processes, offering a pathway for the development of novel antiviral drugs .
Gastrointestinal Therapeutics
Compounds containing the benzimidazole moiety, such as omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders. They work by inhibiting the stomach’s acid production, providing relief from conditions like gastroesophageal reflux disease (GERD) .
CO2 Capture and Catalytic Conversion
Recent studies have investigated the use of benzimidazole-based materials for their promising CO2 capture and catalytic conversion properties. This application is crucial in the context of climate change and the need for sustainable environmental technologies .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with various enzymes and proteins, modulating their activity .
Mode of Action
Benzimidazole derivatives are known to exert their effects through various mechanisms, such as dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, and acting as signal transduction inhibitors .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
The stability and efficacy of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
The safety data sheet for a similar compound, Methyl 1H-indazole-6-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Benzimidazole is a promising pharmacophore with diverse biological and clinical applications . It is actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
Propiedades
IUPAC Name |
6-methyl-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363979 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-benzimidazole-2-carboxylic acid | |
CAS RN |
99459-47-9 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















